Defensin-NV
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
VTCELLMFGGVVGDSACAANCLSMGKAGGSCNGGLCDCRKTTFKELWDKRFG |
Origin of Product |
United States |
Discovery, Classification, and Evolutionary Origins of Defensin Nv
Isolation and Initial Characterization of Defensin-NV from Nasonia vitripennis
This compound is an antimicrobial peptide that was first isolated and purified from the venom of the ectoparasitic wasp, Nasonia vitripennis. nih.govmdpi.com This discovery marked a significant milestone as it was the first antimicrobial peptide to be characterized from a parasitic member of the Hymenoptera order. nih.gov
Initial characterization revealed that this compound is a 52-amino-acid peptide. nih.govscispace.com Its structure is characterized by the presence of six cysteine residues, which form three intramolecular disulfide bridges, a hallmark of the defensin (B1577277) family. nih.gov The primary amino acid sequence of this compound was determined to be VTCELLMFGGVVGDSACAANCLSMGKAGGSCNGGLCDCRKTTFKELWDKRFG. nih.govmdpi.comscispace.com Subsequent research involved the cloning of the complementary DNA (cDNA) that encodes for this compound from a venom reservoir cDNA library of the wasp. nih.gov Functionally, this compound demonstrated potent antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com
Table 1: Properties of this compound
| Property | Description | Source(s) |
|---|---|---|
| Source Organism | Nasonia vitripennis (ectoparasitic wasp) | nih.gov |
| Origin | Venom | nih.gov |
| Peptide Length | 52 amino acids | nih.govscispace.com |
| Key Structural Feature | 6 cysteine residues forming 3 disulfide bridges | nih.gov |
| Antimicrobial Spectrum | Gram-positive bacteria, Gram-negative bacteria, Fungi | nih.govmdpi.com |
| Molecular Biology | cDNA cloned from venom reservoir library | nih.gov |
Phylogenetic Positioning of this compound within the Insect Defensin Family
Phylogenetic analysis firmly places this compound within the insect defensin family. researchgate.netmdpi.com Sequence comparisons using BLAST have shown that this compound shares significant sequence similarity with other known insect defensin peptides. nih.gov Insect defensins are a class of evolutionarily conserved antimicrobial peptides, typically ranging from 34 to 51 residues in length. nih.gov
These peptides are structurally defined by the cysteine-stabilized α-helix and β-sheet (CSαβ) motif. nih.govfrontiersin.org This characteristic fold, stabilized by disulfide bonds, is crucial for their biological activity. frontiersin.org Phylogenetic trees constructed from amino acid sequences of various insect defensins show this compound clustering with its counterparts from other insect species, confirming its classification and shared ancestry within this group. researchgate.netresearchgate.net Insect defensins, including this compound, are considered classical insect-type defensins (CITDs). nih.govoup.com
Structural Biology of Defensin Nv
Primary Sequence Analysis of Defensin-NV
The primary structure, or amino acid sequence, is the foundational element of any protein, dictating its higher-order folding and function. The mature this compound peptide, derived from the parasitic wasp Nasonia vitripennis, has a specific sequence that aligns with the characteristics of other known insect defensins. nih.gov Insect defensins are typically around 40 residues in length and are processed from larger precursor proteins. nih.govfrontiersin.org
The reported amino acid sequence for the mature this compound peptide is: VTC-ELLMFGGVVGDSA-C-AAN-C-LSMGKAGGS-C-NGGL nih.gov
A key feature revealed by this sequence is the presence of six conserved cysteine (C) residues, which is a defining characteristic of the insect defensin (B1577277) family. frontiersin.orgresearchgate.net
| Feature | Sequence | Source |
|---|---|---|
| Mature Peptide | VTC-ELLMFGGVVGDSA-C-AAN-C-LSMGKAGGS-C-NGGL | nih.gov |
Disulfide Bridge Topology in this compound
The six conserved cysteine residues within the this compound sequence form three intramolecular disulfide bonds. These covalent linkages are critical for stabilizing the peptide's three-dimensional structure. researchgate.net In invertebrate defensins, these bonds typically form a specific and conserved connectivity pattern: Cys1–Cys4, Cys2–Cys5, and Cys3–Cys6. mdpi.com This arrangement connects the different secondary structure elements, locking the peptide into a compact and highly stable conformation. frontiersin.org This stability confers resistance to high temperatures and degradation by proteases. frontiersin.org While direct experimental confirmation for this compound's specific topology is not detailed in the available literature, its homology with other insect defensins strongly suggests it adheres to this common C1-C4, C2-C5, C3-C6 linkage pattern.
Conserved Cysteine-Stabilized Alpha-Beta (CSαβ) Motif in this compound
The disulfide bridges are instrumental in forming the hallmark three-dimensional fold of insect defensins, known as the Cysteine-Stabilized Alpha-Beta (CSαβ) motif. nih.govfrontiersin.orgresearchgate.net This conserved structural scaffold is found in defensins across different kingdoms, from plants to invertebrates. mdpi.comfrontiersin.orgfrontiersin.org The CSαβ motif consists of an α-helix packed against two or three strands of an antiparallel β-sheet. mdpi.comfrontiersin.org The disulfide bonds create this tight arrangement; typically, two bonds link the α-helix to the C-terminal β-sheet, while the third connects the N-terminal loop to another part of the β-sheet structure. frontiersin.org This compact fold is essential for the peptide's antimicrobial function and remarkable stability. frontiersin.orgresearchgate.net
Three-Dimensional Structural Homology Modeling of this compound
Predicting the precise three-dimensional structure of a protein is crucial for understanding its mechanism of action. dnastar.com In the absence of an experimentally determined structure (e.g., via NMR spectroscopy or X-ray crystallography) for this compound, homology modeling serves as a powerful predictive tool. dnastar.comntu.edu.sg This computational approach builds a 3D model of a target protein based on its amino acid sequence and an experimentally solved structure of a related homologous protein (the "template"). dnastar.comnih.gov
Given the high degree of conservation of the CSαβ fold among insect defensins, a reliable 3D model of this compound could be generated using the known structures of other insect defensins like phormicin or drosomycin (B1143007) as templates. frontiersin.org The process involves aligning the this compound sequence with the template sequence, mapping the coordinates, and refining the model to ensure stereochemical quality. dnastar.comntu.edu.sg Such a model would visualize the spatial arrangement of the α-helix, β-sheets, and the surface distribution of charged and hydrophobic residues, offering insights into its structure-activity relationships. nih.gov
Structure-Activity Relationships in this compound
The antimicrobial efficacy of this compound is not merely a consequence of its primary sequence but is intricately linked to its specific 3D structure and the physicochemical properties of its amino acid residues. frontiersin.orgresearchgate.net
The structural integrity conferred by the six cysteine residues and the resultant three disulfide bonds is paramount for the biological activity of defensins. mdpi.com These bonds maintain the compact CSαβ fold, which is essential for the peptide's function. frontiersin.orgnih.gov Studies on other defensins have demonstrated that the removal or substitution of cysteine residues, which prevents the formation of these crucial disulfide bridges, often leads to a dramatic loss of antimicrobial activity. frontiersin.org The stabilized structure ensures the correct spatial presentation of other key functional residues, allowing for effective interaction with microbial membranes. researchgate.net
The biological activity of defensins is heavily dependent on the interplay between charged and hydrophobic residues. mdpi.comfrontiersin.org Insect defensins are typically cationic, carrying a net positive charge. frontiersin.orgresearchgate.net This positive charge, contributed by amino acids such as Lysine (B10760008) (K) and Arginine (R), facilitates the initial electrostatic attraction to the negatively charged components of microbial cell surfaces, such as phospholipids (B1166683) in bacterial membranes or glucosylceramides in fungal membranes. mdpi.comfrontiersin.orgajol.info
Following this initial binding, the hydrophobic residues of the defensin interact with and insert into the lipid bilayer of the pathogen's membrane. This process disrupts membrane integrity, leading to pore formation, leakage of essential cellular contents, and ultimately, cell death. frontiersin.org The amphipathic nature of the defensin molecule—having distinct hydrophilic (charged) and hydrophobic regions—is therefore a critical determinant of its microbicidal power. frontiersin.org In this compound, residues like Leucine (L), Methionine (M), and Glycine (G) contribute to its hydrophobic character, which is essential for its disruptive action on pathogen membranes.
Importance of Conserved Motifs (e.g., γ-core)
The structure of defensins, including those found in plants like Vigna radiata (mung bean), is characterized by highly conserved three-dimensional folding, despite significant variations in their amino acid sequences. frontiersin.orgplos.org This structural conservation is largely dictated by specific arrangements of amino acid residues known as conserved motifs. Among the most critical of these is the γ-core motif, a feature shared by a vast and evolutionarily diverse group of disulfide-stabilized antimicrobial peptides. frontiersin.orgmdpi.com Another significant conserved region is the α-core motif. frontiersin.org
The γ-core motif is a three-dimensional signature composed of two antiparallel β-sheets connected by a short turn, forming a β-hairpin structure. nih.gov This motif is defined by the consensus sequence GXC(X₃₋₉)C and is a key determinant of the antifungal and antimicrobial activity of many defensins. researchgate.netapsnet.org The α-core motif, with a consensus sequence of GXC(X₃₋₅)C, is located in the loop connecting the first β-strand to the α-helix. frontiersin.org While both motifs are crucial, the γ-core has been the subject of more extensive research regarding its role in antimicrobial function.
The functional importance of the γ-core motif stems from several key characteristics. It typically possesses a net positive charge and features a strategic placement of both charged and hydrophobic amino acid residues, which results in an amphipathic geometry. mdpi.com This structure is crucial for the interaction of the defensin with the cell membranes of pathogens. nih.gov The positively charged residues in the γ-core are thought to facilitate the initial electrostatic binding to the negatively charged components of microbial cell surfaces. nih.gov
Research on various plant defensins has demonstrated that the specific amino acid composition of the γ-core directly influences the potency and spectrum of their antifungal activity. For instance, studies on defensins from Medicago species have shown that increasing the net positive charge of the γ-core by substituting neutral amino acids with positively charged ones can enhance their antifungal efficacy. nih.gov The amino acid residues within the γ-core of defensins like MtDef4 from Medicago truncatula have been identified as key to its antifungal activity and specificity. nih.gov Peptides synthesized to mimic the γ-core motif of certain defensins have been shown to retain antimicrobial activity, further highlighting the motif's central role. researchgate.net
Detailed research findings on the importance of the γ-core motif are summarized in the table below:
| Research Finding | Significance for Defensin Function | Reference(s) |
| The γ-core motif (GXC(X₃₋₉)C) is a conserved structural feature in disulfide-containing antimicrobial peptides. | It serves as a critical functional domain for antifungal and antimicrobial activity. | frontiersin.orgresearchgate.netapsnet.org |
| The γ-core consists of two antiparallel β-strands and an interconnecting loop. | This structure provides a stable scaffold for the presentation of functionally important amino acid side chains. | mdpi.comnih.gov |
| The γ-core region typically has a net positive charge and an amphipathic character. | These properties are essential for the initial electrostatic interaction with and subsequent disruption of microbial cell membranes. | mdpi.comnih.gov |
| Amino acid substitutions within the γ-core can significantly alter the antifungal potency and specificity of a defensin. | This highlights the role of the γ-core as a key determinant of the defensin's specific biological activity. | nih.gov |
| Synthetic peptides corresponding to the γ-core motif of some defensins exhibit antimicrobial activity. | This demonstrates that the γ-core can function as a standalone antimicrobial domain, although often with reduced potency compared to the full-length protein. | researchgate.net |
| In the Vigna radiata defensin VrD1, the loop containing the γ-core is implicated in binding to insect α-amylase. | This suggests that in addition to direct antimicrobial action, the γ-core can be involved in other inhibitory functions. | nih.gov |
Biosynthesis and Molecular Regulation of Defensin Nv Expression
cDNA Cloning and Gene Architecture of Defensin-NV
The genetic blueprint for this compound is encoded within a specific gene whose structure has been elucidated through cDNA cloning techniques. nih.gov The process often involves isolating mRNA from tissues expressing the defensin (B1577277), followed by reverse transcription to create complementary DNA (cDNA). nih.gov Techniques like Rapid Amplification of cDNA Ends (RACE) are frequently employed to obtain the full-length gene sequence. usda.gov
| Gene Component | Function | Typical Location |
| Exon 1 | Encodes the signal peptide. apsnet.org | 5' region of the gene. |
| Intron | A non-coding sequence of variable length that is spliced out during mRNA processing. apsnet.org | Separates the two exons. |
| Exon 2 | Encodes the mature peptide domain, including the conserved cysteine-rich region. apsnet.org | 3' region of the gene. |
| Promoter Region | Contains binding sites for transcription factors that regulate gene expression. physiology.orgnih.gov | Upstream of the coding sequence. |
Transcriptional Regulation of this compound Gene Expression
The expression of the this compound gene is tightly controlled at the transcriptional level, allowing for both a baseline level of defense and a rapid, amplified response to specific threats. This regulation is dictated by complex interactions between transcription factors and specific DNA sequences in the gene's promoter region. nih.govnih.gov
This compound expression can be categorized into two main patterns: basal and inducible. Basal expression refers to a low-level, constitutive production of the peptide, which provides a constant, frontline defense against potential pathogens. frontiersin.org For instance, some defensins are consistently expressed in certain tissues even in the absence of infection. frontiersin.orgcore.ac.uk
In contrast, inducible expression involves a significant and rapid upregulation of gene transcription in response to specific triggers. nih.gov This is a hallmark of the innate immune response. nih.gov The presence of microbial components, such as bacterial lipopolysaccharide (LPS), or inflammatory cytokines can trigger signaling pathways that lead to increased transcription of defensin genes. frontiersin.orgnih.gov This inducible system ensures that a potent defense is mounted precisely when and where it is needed, conserving cellular resources during times of peace.
The expression of this compound is not uniform throughout the organism but is instead characterized by distinct tissue-specific profiles. In plants, defensin transcripts can be found in various organs, including roots, leaves, seeds, and flowers, suggesting a role in protecting these vital tissues. nih.govusda.govmdpi.com For example, different lentil defensins exhibit varied expression levels across different plant tissues. nih.gov
In mammals, the expression of β-defensins is often restricted to epithelial cells, such as those lining the respiratory tract and the skin. frontiersin.orgnih.gov This strategic localization places these defensive peptides at the primary interfaces between the host and the external environment, where encounters with microbes are most likely. The specific expression patterns are determined by the unique combination of transcription factors present in different cell types.
The transcription of the this compound gene is highly responsive to a variety of external challenges, both biotic and abiotic. This responsiveness is crucial for an effective defense strategy.
Biotic Stimuli: Exposure to pathogens is a primary driver of defensin gene induction. Fungal, bacterial, and even nematode infections have been shown to significantly upregulate the transcription of defensin genes. nih.govmdpi.com For example, in tomato plants, fungal pathogens like Verticillium dahliae are potent inducers of defensin gene expression. mdpi.com Similarly, bacterial components can trigger a strong transcriptional response in epithelial cells. nih.gov However, the response can be highly specific, as some viral infections may not elicit a similar level of induction. mdpi.com
Abiotic Stimuli: While the response to pathogens is well-documented, abiotic stresses can also modulate this compound expression. In some plants, physical wounding can lead to the upregulation of defensin genes. nih.gov Conversely, other stressors like cold may cause a downregulation of transcription in certain contexts. mdpi.com
| Stimulus Type | Specific Example | Effect on Defensin Gene Expression |
| Biotic | Fungal Pathogens (Verticillium dahliae) | Significant upregulation. mdpi.com |
| Bacteria (or bacterial LPS) | Dramatic increase in mRNA levels. nih.gov | |
| Nematode Infection | Upregulation. mdpi.com | |
| Viral Infection | Non-conclusive or null effect. mdpi.com | |
| Abiotic | Wounding | Upregulation. nih.gov |
| Cold Stress | Slight downregulation. mdpi.com |
Tissue-Specific Expression Profiles
Post-Translational Processing and Maturation of this compound
The journey from a newly translated polypeptide to a functional this compound molecule involves several critical post-translational processing steps. The initial product of translation is an inactive precursor, often called a preprodefensin, which must be modified and cleaved to yield the mature, active peptide. nih.gov
A key feature of the defensin precursor protein is an N-terminal signal peptide. usda.govfrontiersin.org This short sequence of amino acids acts as a molecular address label, targeting the preprodefensin to the endoplasmic reticulum and into the secretory pathway. nih.govnih.gov Once inside the endoplasmic reticulum, the signal peptide is typically cleaved off by a signal peptidase, generating a prodefensin intermediate. nih.gov
This prodefensin is then transported through the Golgi apparatus, where further modifications and processing can occur. uniprot.org The pro-region of the peptide may play a role in ensuring correct folding and preventing premature activity, which could be toxic to the host cell. nih.gov Finally, proteolytic cleavage of the pro-region releases the mature, biologically active this compound peptide, which is then stored in granules (in the case of neutrophils) or secreted into the extracellular space to combat invading microbes. uniprot.orgnih.gov This multi-step processing and secretion pathway is essential for the proper function and deployment of defensins. nih.gov
Prodomain Functionality in Defensin Biosynthesis
The biosynthesis of this compound, like other insect defensins, involves the initial synthesis of a larger, inactive precursor molecule known as a prepropeptide. This precursor undergoes a series of post-translational modifications to yield the mature, biologically active peptide. A critical component of this precursor is the prodomain, a sequence of amino acids located between the N-terminal signal peptide and the C-terminal mature defensin sequence. While direct experimental studies on the prodomain of this compound are not extensively documented, its functionality can be inferred from the well-established roles of propeptides in the biosynthesis of other antimicrobial peptides (AMPs), particularly insect defensins. mdpi.comnih.govnih.govfrontiersin.org
The primary functions of the this compound prodomain are believed to encompass several key aspects of its biosynthesis and regulation:
Ensuring Correct Folding and Disulfide Bond Formation: The prodomain is thought to act as an intramolecular chaperone, guiding the correct folding of the mature defensin domain. This is particularly crucial for cysteine-rich peptides like this compound, which contains a conserved cysteine-stabilized αβ (CSαβ) motif. frontiersin.org The formation of the correct three intramolecular disulfide bonds is essential for the structural integrity and biological activity of the defensin. The prodomain likely sterically facilitates the correct pairing of cysteine residues, preventing the formation of incorrect, non-native disulfide bridges.
Inhibition of Premature Activity: The prodomain serves as a protective element, keeping the defensin in an inactive state until it reaches the appropriate cellular compartment or is secreted from the cell. nih.gov This is a critical regulatory mechanism to prevent the potent, membrane-disrupting activity of the defensin from damaging the host's own cells during its synthesis and transport through the endoplasmic reticulum and Golgi apparatus. The prodomain effectively masks the active sites of the mature peptide, rendering it inert.
Facilitating Trafficking and Secretion: The prodomain may contain sorting signals that direct the trafficking of the pro-defensin through the secretory pathway. Following synthesis in the ribosome, the prepropeptide is directed to the endoplasmic reticulum by the signal peptide, which is then cleaved. The resulting pro-defensin is transported through the Golgi complex, where it may undergo further modifications before being packaged into vesicles for secretion.
The final step in the biosynthesis of active this compound is the proteolytic cleavage of the prodomain from the mature peptide. This cleavage typically occurs at a specific recognition site, often a dibasic motif, by a dedicated protease. frontiersin.org This proteolytic event is a key regulatory step, ensuring that the active defensin is released only at the appropriate time and location to combat invading pathogens.
Table 1: Inferred Functions of the this compound Prodomain
| Function | Description | Supporting Evidence from Insect Defensins |
| Intramolecular Chaperone | Guides the correct three-dimensional folding of the mature defensin peptide and facilitates the formation of the correct disulfide bonds. | Propeptides of other cysteine-rich peptides are known to be essential for proper folding. mdpi.comnih.gov |
| Inhibition of Cytotoxicity | Prevents the antimicrobial and potentially cytotoxic activity of the defensin against the host's own cells during synthesis and transport. | Most antimicrobial peptides are synthesized as inactive precursors to avoid self-toxicity. nih.gov |
| Trafficking and Sorting | Contains signals that direct the movement of the pro-defensin through the secretory pathway. | Prodomains in other secreted proteins often contain sorting signals for proper localization. |
| Regulation of Activation | The cleavage of the prodomain is a final regulatory step, releasing the active defensin in response to specific stimuli. | Proteolytic processing is a common mechanism for activating antimicrobial peptides upon infection. frontiersin.org |
Molecular Regulation of this compound Expression
The expression of the gene encoding this compound is tightly regulated and is a key component of the innate immune response in Nasonia vitripennis. The synthesis of this compound is primarily induced in response to microbial challenge, a hallmark of many insect antimicrobial peptides. nih.govplos.orgnih.gov This inducible expression ensures that the peptide is produced in significant quantities when needed to fight off an infection, while its production is kept at a low or undetectable level under normal physiological conditions to conserve energy and avoid potential toxicity.
The regulation of this compound expression is believed to be controlled by conserved immune signaling pathways, namely the Toll and the Immune deficiency (Imd) pathways. plos.orgmdpi.com These pathways are activated by the recognition of microbial components, such as peptidoglycans from bacteria or β-glucans from fungi, by pattern recognition receptors (PRRs) on the surface of host cells.
Toll Pathway: This pathway is primarily activated by Gram-positive bacteria and fungi. Its activation leads to the nuclear translocation of NF-κB-like transcription factors, such as Dorsal or Dif, which then bind to specific κB-like motifs in the promoter regions of target genes, including defensins. plos.orgtandfonline.com
Imd Pathway: The Imd pathway is typically triggered by Gram-negative bacteria. This pathway culminates in the activation of the NF-κB-like transcription factor Relish, which also binds to κB-like sites in the promoters of antimicrobial peptide genes to initiate their transcription. plos.orgtandfonline.com
While the specific transcription factors and regulatory elements controlling this compound expression have not been fully elucidated, the presence of putative cis-regulatory sequences, similar to those found in other insect defensin genes, in its upstream region is highly probable. nih.govtandfonline.com The expression of this compound is likely to be highest in tissues involved in immune responses, such as the fat body (the insect equivalent of the liver) and hemocytes (immune cells). mdpi.comcabidigitallibrary.org
Table 2: Key Regulatory Elements in Insect Defensin Gene Expression
| Regulatory Element | Transcription Factor | Inducing Signal |
| κB-like sites | NF-κB family (e.g., Relish, Dorsal, Dif) | Bacterial and fungal cell wall components |
| GATA motifs | GATA transcription factors | Developmental and tissue-specific signals |
| IL-6 RE-like sites | STAT family proteins | Cytokine-like signaling molecules |
Mechanistic Insights into Defensin Nv Biological Function
Interaction of Defensin-NV with Microbial Membranes
The antimicrobial action of this compound commences with its interaction with the microbial cell membrane. This process is fundamental to its function and relies on the peptide's ability to distinguish between microbial and host cells, followed by the disruption of membrane integrity.
The binding of this compound to the microbial membrane rapidly increases its permeability, leading to the leakage of essential ions and metabolites. nih.gov This is achieved through mechanisms that destabilize the lipid bilayer, with several models describing this process. frontiersin.orgveterinaryworld.org
Carpet Model: In this model, this compound peptides first bind electrostatically to the anionic microbial surface and accumulate, forming a "carpet-like" layer. nih.govfrontiersin.orgwikipedia.org Once a critical concentration is reached, the peptides insert their hydrophobic regions into the membrane core. nih.gov This disrupts the bilayer's structure in a detergent-like manner, leading to the formation of transient, non-specific pores or micelles and causing membrane collapse. frontiersin.org
Toroidal Pore Model: This model proposes a more structured pore. This compound peptides insert into the membrane, inducing the lipid monolayers to bend inward continuously, forming a water-filled channel lined by both the peptides and the lipid head groups. nih.govfrontiersin.orgwikipedia.org This "toroidal" structure disrupts the membrane's barrier function, allowing unregulated flux of water and solutes, which dissipates vital electrochemical gradients. wikipedia.org
The prevailing mechanism can depend on factors such as the peptide concentration and the specific lipid composition of the target membrane. frontiersin.org
The selectivity of this compound for microbial cells over host cells is a hallmark of its action and is rooted in the fundamental differences in membrane composition.
Electrostatic Attraction: Microbial membranes are rich in anionic components like lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria, giving them a net negative charge. researchgate.net As a cationic peptide, this compound is electrostatically drawn to these surfaces. frontiersin.orgwikipedia.org
Specific Lipid Binding: Beyond general charge attraction, defensins exhibit specific affinities for certain microbial lipid and glycolipid components. Research has shown that some defensins specifically interact with fungal glucosylceramides (GlcCer) or bacterial cell wall precursors like Lipid II. pnas.orgnih.govplos.org This interaction can be crucial for anchoring the peptide and initiating membrane disruption or inhibiting cell wall synthesis. pnas.orgnih.gov Human beta-defensins have been shown to kill Candida albicans through interactions with specific phospholipids (B1166683). wikipedia.org The table below summarizes the interaction specificity of defensin (B1577277) peptides with various membrane components.
| Defensin Type/Example | Target Organism Type | Specific Membrane Component Target | Reference |
|---|---|---|---|
| Plant Defensins (e.g., RsAFP2, MsDef1) | Fungi | Glucosylceramide (GlcCer) | pnas.orgmdpi.com |
| Human β-Defensin 3 (hBD-3) | Bacteria (Gram-positive) | Lipid II | nih.gov |
| Fungal Defensin (Plectasin) | Bacteria | Lipid II | plos.org |
| Oyster Defensins | Bacteria (Gram-positive) | Lipid II | mdpi.com |
| Human β-Defensin 2 (hBD-2) | Fungi (Candida albicans) | Specific Phospholipids | wikipedia.org |
Membrane Permeabilization and Pore Formation Models (e.g., Carpet, Toroidal Pore)
Intracellular Targets and Cellular Responses Induced by this compound
Following membrane permeabilization, or in some cases by translocating across the membrane without causing complete rupture, this compound can engage with internal cellular machinery, triggering further lethal effects. frontiersin.orgnih.gov
Once inside the cell, this compound can act as a metabolic inhibitor, disrupting vital biosynthetic processes. frontiersin.org
Inhibition of Cell Wall Synthesis: A key mechanism for some defensins is the inhibition of cell wall synthesis. nih.gov By binding to the precursor molecule Lipid II, this compound can prevent its incorporation into the growing peptidoglycan chain, weakening the cell wall and leading to lysis. nih.govmdpi.com This mode of action is particularly effective against Gram-positive bacteria. mdpi.com
This compound can trigger cellular stress responses that lead to self-destruction. The interaction of defensins with fungal cells can induce the production of damaging reactive oxygen species (ROS). nih.gov This accumulation of ROS creates a state of severe oxidative stress, damaging proteins, lipids, and DNA. frontiersin.orgbiolscigroup.us In many microorganisms, this oxidative stress is a signal that initiates a programmed cell death (PCD) pathway, akin to apoptosis in mammalian cells. nih.govfrontiersin.orgmdpi.com This controlled cellular suicide is a key part of the antimicrobial effect. nih.gov
Defensins are not just passive killers; they can actively manipulate the internal signaling networks of a pathogen. nih.govfrontiersin.org
Altering Signaling Pathways: this compound can interfere with critical signaling pathways required for microbial survival and adaptation. For example, some defensins interfere with G-protein signal transduction pathways in fungi. nih.gov In bacteria, they may disrupt two-component systems that regulate environmental responses.
Modulating Host Immune Signaling: Beyond their direct antimicrobial actions, defensins can also act as signaling molecules to modulate the host's innate and adaptive immune responses. frontiersin.orgplos.org They can act as chemoattractants for immune cells like T-cells, dendritic cells, and monocytes, effectively amplifying the immune response at the site of infection. frontiersin.orgplos.org Some defensins can also interfere with signaling pathways, such as the protein kinase C (PKC) pathway, which are necessary for the replication of some viruses. nih.gov
The table below summarizes key research findings on the intracellular effects of defensins.
| Intracellular Effect | Specific Mechanism | Example Defensin Family/Type | Reference |
|---|---|---|---|
| Interference with Biosynthesis | Inhibition of cell wall synthesis via Lipid II binding | Human β-Defensin 3, Fungal Defensins | nih.govplos.orgmdpi.com |
| Inhibition of protein synthesis | Plant Defensins | mdpi.com | |
| Binding to DNA and RNA | General Antimicrobial Peptides | frontiersin.org | |
| Induction of ROS & PCD | Generation of ROS leading to apoptosis-like death | Fungal & Plant Defensins | nih.gov |
| Modulation of Signaling | Interference with G-protein signaling | Fungal Defensins (PAF) | nih.gov |
| Interference with PKC signaling pathway (antiviral) | Human α-Defensin (HNP1) | nih.gov |
Biological Activities of Defensin Nv
Broad-Spectrum Antimicrobial Activity of Defensin-NV
This compound, a defensin-like antimicrobial peptide isolated from the venom of the ectoparasitic wasp, Nasonia vitripennis, has demonstrated potent antimicrobial effects against a range of microorganisms. nih.gov This peptide is composed of 52 amino acids, including six cysteines that form three disulfide bridges, a characteristic feature of the defensin (B1577277) family. nih.gov Its amino acid sequence shows considerable similarity to other insect defensin antimicrobial peptides. nih.gov
Research has shown that this compound exhibits strong activity against Gram-positive bacteria. nih.gov While specific quantitative data on the minimal inhibitory concentration (MIC) for different Gram-positive species are not detailed in the available research, its efficacy is a noted characteristic. nih.gov In a broader context, insect defensins are primarily recognized for their role in combating Gram-positive bacterial infections. nih.gov The mechanism for some defensins against Gram-positive bacteria involves the inhibition of cell wall synthesis by targeting lipid II. pnas.orgmdpi.com
This compound has also been shown to be effective against Gram-negative bacteria. nih.gov The mechanism of action for many defensins against Gram-negative bacteria involves the disruption of the bacterial membrane. pnas.orgfrontiersin.org
The antifungal properties of this compound have been confirmed, demonstrating its broad-spectrum antimicrobial capabilities. nih.gov Studies on other defensins have shown potent activity against various fungal pathogens, including both filamentous fungi and yeasts like Candida albicans. frontiersin.org The mode of action for some antifungal plant defensins involves interaction with specific components of the fungal plasma membrane, leading to permeabilization. cigb.edu.cu
Table 1: Antimicrobial Spectrum of this compound
| Microorganism Type | Efficacy |
|---|---|
| Gram-Positive Bacteria | Strong Activity nih.gov |
| Gram-Negative Bacteria | Strong Activity nih.gov |
| Fungi | Strong Activity nih.gov |
Efficacy against Gram-Negative Bacteria
Immunomodulatory Roles of Defensins (General Context for this compound Research)
While specific immunomodulatory studies on this compound are not yet available, the broader family of defensins is well-known for its role in modulating the immune system, providing a crucial link between innate and adaptive immunity. jmb.or.kroup.com These activities are mediated through direct interactions with various immune cells. nih.gov
A significant immunomodulatory function of defensins is their ability to act as chemoattractants, recruiting various immune cells to sites of infection or inflammation. nih.govmdpi.com
Immature Dendritic Cells and T-cells: Human beta-defensins (hBDs) are known to attract immature dendritic cells and memory T-cells, primarily through interaction with the chemokine receptor CCR6. jmb.or.krubc.ca Alpha-defensins also cause chemotaxis of immature human dendritic cells and naive T-lymphocytes. mdpi.com This recruitment is crucial for initiating an antigen-specific adaptive immune response. jmb.or.kr
Neutrophils and Monocytes: Defensins can directly attract neutrophils and also induce the secretion of chemokines like IL-8, which further promotes neutrophil influx. jmb.or.kr Human alpha-defensins have been shown to cause monocyte chemotaxis. mdpi.com
Defensins can influence the production of cytokines, key signaling molecules that regulate inflammation and immune responses. mdpi.comjle.com
Pro-inflammatory Cytokine Induction: Human alpha-defensins (HNPs) can up-regulate the expression of TNF-α and IL-1β in activated monocytes. jle.com Similarly, certain human beta-defensins have been shown to stimulate the production of IL-6 and IL-10. mdpi.com
Anti-inflammatory Effects: In some contexts, defensins can exhibit anti-inflammatory properties. For instance, alpha-defensins can block the secretion of IL-1β by monocytes activated by lipopolysaccharide (LPS). mdpi.com The effect of defensins on cytokine production can be concentration-dependent, with some showing pro-inflammatory effects at higher concentrations and anti-inflammatory effects at lower concentrations. frontiersin.org
Table 2: General Immunomodulatory Functions of Defensins
| Activity | Target Cells/Molecules | References |
|---|---|---|
| Chemoattraction | Immature Dendritic Cells, Memory T-cells, Neutrophils, Monocytes | jmb.or.krmdpi.comubc.ca |
| Cytokine Modulation | TNF-α, IL-1β, IL-6, IL-8, IL-10 | mdpi.comjle.com |
Chemoattraction of Immune Cells
Other Biological Functions Attributed to Defensins (General Context for this compound Research)
Defensins are a well-documented class of small, cysteine-rich, cationic proteins that serve as crucial components of the innate immune system across a vast range of organisms, from plants to insects and mammals. wikipedia.orgoup.com While initially recognized for their direct antimicrobial properties, extensive research has unveiled a broader spectrum of biological activities. frontiersin.orgmdpi.com These multifaceted functions, including enzyme inhibition, modulation of cellular growth, and antiviral activity, provide a critical framework for understanding the potential roles of specific, less-studied members of this family, such as this compound.
Enzyme Inhibitory Activities (e.g., α-Amylase, Protease)
Certain defensins have been identified as potent inhibitors of various enzymes, a function that often contributes to host defense. mdpi.comnih.gov This activity is particularly well-documented in plant defensins, which can act as antifeedants to deter insects by disrupting their digestive processes. nih.govwikipedia.org
Research has shown that some plant defensins can inhibit insect α-amylases, enzymes crucial for carbohydrate metabolism in these pests. mdpi.comwikipedia.orgresearchgate.net For example, defensins from sorghum and mung beans (Vigna radiata) have demonstrated α-amylase inhibitory activity. wikipedia.orgresearchgate.net Molecular studies of a defensin from cowpea (Vigna unguiculata) revealed that it effectively inhibits α-amylases from specific insect pests like the bean weevil (Acanthoscelides obtectus) and the Mexican bean weevil (Zabrotes subfasciatus), while showing low impact on mammalian or fungal amylases. The inhibitory mechanism often involves the defensin binding to the enzyme's active site. wikipedia.org
Beyond α-amylase inhibition, some plant defensins also display activity against proteases like trypsin. mdpi.comwikipedia.org This dual functionality enhances their protective role against herbivores and pathogens. nih.gov While most known peptidic amylase inhibitors originate from plants, the most potent inhibitor of human pancreatic α-amylase (HPA) discovered to date is helianthamide, a β-defensin-like protein from a sea anemone, which has a K_i value of 10 pM. acs.org This finding highlights that enzyme inhibition is a conserved function across different evolutionary branches of the defensin family.
The table below summarizes key findings on the enzyme inhibitory activities of various defensins.
| Defensin/Source | Target Enzyme | Target Organism | Key Finding |
| VuD1 (Vigna unguiculata) | α-Amylase | Acanthoscelides obtectus, Zabrotes subfasciatus (weevils) | Efficiently inhibits insect α-amylases with low inhibition of mammalian enzymes. |
| Defensin from Sorghum bicolor | α-Amylase | Insects | Possesses α-amylase-inhibitory activity, suggesting interference with insect carbohydrate metabolism. wikipedia.org |
| VrD1 (Vigna radiata) | α-Amylase | Tenebrio molitor (mealworm) | Inhibits insect α-amylase; the functional loop responsible for this activity has been identified. researchgate.net |
| Helianthamide (Stichodactyla helianthus) | Human Pancreatic α-Amylase (HPA) | Human | A β-defensin-like protein that is a highly potent inhibitor of HPA, with a K_i of 10 pM. acs.org |
| General Plant Defensins | Proteases (e.g., Trypsin) | Insects | Some plant defensins exhibit protease inhibitory activity as an antifeedant mechanism. mdpi.comwikipedia.org |
Involvement in Cellular Proliferation and Differentiation
Defensins are increasingly recognized as modulators of fundamental cellular processes, including proliferation and differentiation. mdpi.comnih.gov This activity is context-dependent, with defensins capable of both promoting and inhibiting cell growth, which has significant implications for tissue repair and cancer biology. nih.govfrontiersin.orgfrontiersin.org
In the context of wound healing, defensins play a positive role. Human neutrophil peptides (HNPs) 1-3 and human β-defensins (hBDs) 2, 3, and 4 can induce the proliferation and migration of keratinocytes, which is essential for re-epithelialization and barrier reconstruction. wjgnet.com HNP-1 and HNP-2 have also been shown to stimulate the proliferation of lung fibroblasts. mdpi.com Similarly, hBD-2 has been found to promote the proliferation and differentiation of osteoblast-like cells, suggesting a role in bone regeneration. mdpi.comacs.org These effects are often mediated through signaling pathways such as the epidermal growth factor receptor (EGFR). mdpi.com
The role of defensins in cancer is more complex, exhibiting dual functions as both tumor suppressors and promoters. frontiersin.orgfrontiersin.org For instance, some studies have shown that hBDs can stimulate proliferation in various human cancer cells. mdpi.com Conversely, Defensin α 5 (also known as HD-5) has been demonstrated to act as a tumor suppressor in colorectal cancer by inhibiting cell proliferation and colony formation. mdpi.com The dysregulation of defensin expression is a common feature in various cancers, where they can disrupt the normal cell cycle and contribute to uncontrolled cell growth. nih.gov
The table below outlines representative findings on the effects of defensins on cellular processes.
| Defensin Type | Cell Type | Effect | Biological Context |
| HNP-1, -2, -3 | Airway Epithelial Cells, Keratinocytes | Promotes proliferation and migration. mdpi.comwjgnet.com | Wound Healing |
| HNP-1, -2 | Lung Fibroblasts | Stimulates proliferation and collagen synthesis. mdpi.com | Tissue Repair |
| hBD-1 | Colon Cancer Cells (SW-620/HCT-116) | Inhibits cell proliferation via autophagy. researchgate.net | Cancer |
| hBD-2 | Osteoblast-like MG63 cells, Rat BMSCs | Promotes osteogenic proliferation and differentiation. mdpi.comacs.org | Bone Regeneration |
| hBD-3 | Basal Keratinocytes | Expressed in highly proliferating cells; involved in wound healing. frontiersin.org | Wound Healing, Epithelial Maintenance |
| HNP-1, -2, -3 | Tumor Cells | Promotes tumor cell proliferation. frontiersin.org | Cancer Progression |
| HD-5 | Colorectal Cancer Cells | Inhibits cell proliferation and tumor growth. mdpi.com | Cancer Suppression |
Interaction with Viral Pathogens
Defensins exhibit a broad range of antiviral activities against both enveloped and non-enveloped viruses. wikipedia.orgnih.gov Their mechanisms of action are multifaceted and can target multiple stages of the viral life cycle, from initial attachment and entry to post-entry processes. frontiersin.orgnih.gov
For many enveloped viruses, defensins can interfere with the initial stages of infection. They can block viral attachment to host cells by binding to viral glycoproteins or cellular receptors. frontiersin.orgnih.gov For example, human α-defensins HNP1–3 and HD5 can block the adhesion of Herpes Simplex Virus 2 (HSV-2) to cells. frontiersin.org Some defensins, such as retrocyclin 2 and hBD-3, interfere with the fusion of the viral envelope with the host cell membrane, a critical step for viruses like influenza. frontiersin.org
The interaction with non-enveloped viruses is also well-documented. Alpha-defensins can block the intracellular uncoating of viruses like Human Papillomavirus (HPV) and adenovirus (HAdV) by stabilizing the viral capsid. frontiersin.org This prevents the release of the viral genome and its interaction with host factors necessary for a productive infection. frontiersin.org However, the relationship is not always inhibitory. In some cases, defensins can paradoxically enhance viral infection, an effect that is specific to the defensin, virus serotype, and target cell. nih.govplos.org This dual capacity highlights the complex and evolving interplay between defensins and viral pathogens. frontiersin.orgnih.gov
The table below summarizes the diverse interactions between defensins and various viral pathogens.
| Defensin Type | Virus | Virus Type | Mechanism of Interaction |
| HNP-1, -2, -3, HD5 | Herpes Simplex Virus 2 (HSV-2) | Enveloped | Blocks viral adhesion by preventing interaction with host cell receptors. frontiersin.org |
| HNP-1, Retrocyclin | HIV-1 | Enveloped | Directly inactivates the virus and inhibits viral fusion. frontiersin.orgnih.gov |
| Retrocyclin 2, hBD-3 | Influenza Virus | Enveloped | Interferes with viral fusion mediated by hemagglutinin (HA). frontiersin.org |
| α-Defensins (general) | Human Papillomavirus (HPV), Adenovirus (HAdV) | Non-enveloped | Stabilizes the viral capsid, blocking intracellular uncoating and escape from vesicles. frontiersin.org |
| HD5 | BK polyomavirus | Non-enveloped | Binds to and aggregates virions, reducing viral attachment to cells. nih.gov |
| HD5 | Certain Adenovirus Serotypes | Non-enveloped | Can enhance infection, depending on the serotype. plos.orgnih.gov |
Advanced Research Methodologies for Defensin Nv Investigation
Molecular Biology Techniques
Molecular biology provides the foundational tools for producing and manipulating defensins like Defensin-NV to study their biological roles.
The initial identification of this compound involved the creation and screening of a cDNA library from the wasp's venom reservoir, which led to the cloning of the gene encoding the peptide. acs.org This is a fundamental first step that provides the genetic blueprint of the molecule.
For further detailed study, producing the peptide in larger quantities is necessary, which is typically achieved through recombinant protein expression. This process involves inserting the cloned gene into a suitable expression vector (such as a plasmid) and introducing it into a host organism. Common host systems for expressing defensins include bacteria like Escherichia coli or yeast species. nih.govplos.org These systems can be induced to produce large amounts of the recombinant peptide, which can then be purified. While this is a standard and crucial methodology, and a defensin-like peptide from Nasonia vitripennis called nasonin-3 has been produced recombinantly, specific published details on the heterologous expression system used for this compound are not extensively documented in the available literature. nih.gov
Table 1: Known Properties of this compound
| Property | Description |
|---|---|
| Source Organism | Nasonia vitripennis (Parasitic Wasp) acs.org |
| Taxonomy | Animalia, Insects oup.com |
| Peptide Length | 52 amino acids acs.org |
| Amino Acid Sequence | VTCELLMFGGVVGDSACAANCLSMGKAGGSCNGGLCDCRKTTFKELWDKRFG acs.org |
| Key Structural Feature | Contains 6 cysteine residues, predicted to form 3 disulfide bridges acs.orgnih.gov |
| Known Activity | Antibacterial (Gram-positive and Gram-negative), Antifungal acs.org |
This table summarizes the characteristics of this compound as identified in foundational studies.
Site-directed mutagenesis is a powerful technique used to make specific, targeted changes to the DNA sequence of a gene. nih.gov By altering the codons for specific amino acids, researchers can produce mutant versions of a protein to investigate the functional role of individual residues. researchgate.net For defensins, this method is invaluable for identifying which parts of the peptide are critical for its antimicrobial activity or structural integrity. nih.govresearchgate.net For example, studies on a different defensin (B1577277) from Nasonia vitripennis, navidefensin2-2, used mutagenesis to pinpoint key residues that allowed its conversion from an antimicrobial peptide into a neurotoxin. oup.com However, there are no specific published studies detailing the application of site-directed mutagenesis to investigate the structure-function relationship of this compound itself.
Understanding when and where a gene is expressed provides clues about its biological function. Gene expression profiling techniques measure the amount of mRNA for a particular gene in different tissues or under various conditions. nih.gov Quantitative real-time PCR (qRT-PCR) is used to accurately quantify the expression of specific genes, while RNA sequencing (RNA-Seq) provides a comprehensive overview of the entire transcriptome. biorxiv.orgresearchgate.net
Several transcriptomic studies have been conducted on Nasonia vitripennis to characterize gene expression changes in response to infection or to compare different species. nih.govbiorxiv.orgnih.gov These RNA-Seq studies have identified the upregulation of various antimicrobial peptides, providing broad insights into the wasp's immune response. nih.govnih.gov While these analyses include the entire suite of defensin genes, specific reports focusing on the detailed expression profile of the this compound gene using targeted methods like qRT-PCR are not available in the current scientific literature.
Site-Directed Mutagenesis for Structure-Function Studies
Biophysical and Structural Characterization Methods
Determining the three-dimensional structure of this compound is essential for understanding how it functions at a molecular level. Biophysical methods provide this critical information.
Spectroscopic techniques are vital for analyzing the structure of peptides in solution, which can mimic their natural physiological environment.
Nuclear Magnetic Resonance (NMR) spectroscopy can determine the high-resolution, three-dimensional structure of small proteins like defensins. It provides detailed information on atomic connectivity and spatial proximity. nih.gov
These techniques have been applied to other defensins from Nasonia vitripennis. For instance, CD spectroscopy was used to analyze the structure of engineered peptides derived from navidefensin2-2. oup.comnih.gov However, specific studies reporting the solution structure of native this compound via NMR or its secondary structure composition by CD spectroscopy have not been published.
X-ray crystallography is the gold standard for determining the atomic-level, three-dimensional structure of molecules. The technique involves crystallizing the purified protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the precise position of each atom in the molecule. While this method provides unparalleled detail, obtaining suitable protein crystals can be a significant challenge. To date, a high-resolution crystal structure for this compound has not been determined or deposited in public databases.
Molecular Dynamics Simulations and Computational Modeling
Molecular Dynamics (MD) simulations and computational modeling are powerful computational techniques used to investigate the structural dynamics and interaction mechanisms of defensins at an atomic level. These methods provide insights that are often difficult to obtain through experimental approaches alone. For defensins, MD simulations are employed to examine conformational changes, protein stability, and interactions with microbial membranes. plos.orgresearchgate.net
Computational studies on various defensins, such as the plant defensin RsAFP2, have utilized accelerated Molecular Dynamics (aMD) to explore how specific mutations can enhance antifungal activity by inducing favorable conformational states and increasing protein stability. plos.org These simulations can predict changes in the root mean square deviation and fluctuation, radius of gyration, and the number of hydrogen bonds, offering a detailed view of the protein's flexibility and folding patterns. researchgate.net Furthermore, simulations of defensins interacting with model lipid bilayers (e.g., POPC and POPS) can reveal the mechanisms of membrane disruption, including the extent of membrane deformation and water diffusion across the bilayer. plos.orgresearchgate.netresearchgate.net
For defensins from Nasonia vitripennis, including this compound, homology modeling has been a key computational approach. researchgate.net This technique involves predicting the three-dimensional structure of a protein based on its amino acid sequence and its similarity to the known structure of a related protein. nih.gov By modeling their 3D structures, researchers have been able to show that these peptides share structural similarities with known defensins from insects, plants, and other organisms, typically featuring the conserved cysteine-stabilized α-helical and β-sheet (CSαβ) fold. researchgate.netnih.gov Such models are crucial for understanding the structure-function relationships that govern their antimicrobial activity.
| Computational Technique | Application in Defensin Research | Key Findings/Insights |
| Molecular Dynamics (MD) Simulations | Investigating protein dynamics, stability, and conformational changes. | Reveals how mutations can stabilize the defensin structure and enhance biological activity. plos.org |
| Accelerated MD (aMD) | Simulating interactions with microbial lipid bilayers. | Shows how defensins cause membrane deformation, thinning, and water diffusion, leading to cell death. plos.orgresearchgate.net |
| Homology Modeling | Predicting the 3D structure of novel defensins like those from N. vitripennis. | Confirms structural conservation (e.g., CSαβ fold) and provides a basis for functional predictions. researchgate.netnih.gov |
| Gaussian Network Model | Characterizing the internal dynamics of defensins in monomer and dimer states. nih.gov | Identifies flexible and rigid regions of the peptide, which are important for function. |
Cellular and Microbiological Assays
Membrane Permeabilization Assays (e.g., Fluorescent Dyes)
A primary mechanism of action for many defensins is the disruption of microbial cell membranes. acs.org Membrane permeabilization assays are essential for investigating this activity and often employ fluorescent dyes that change their emission properties upon interacting with cellular components or the local environment. These assays can monitor both outer and inner membrane disruption.
Outer Membrane Permeabilization: The fluorescent dye N-phenyl-1-naphthylamine (NPN) is used to assess the integrity of the outer membrane, particularly in Gram-negative bacteria. NPN fluoresces weakly in aqueous environments but exhibits a significant increase in fluorescence when it partitions into the hydrophobic interior of a damaged membrane. Studies on defensins have shown a rapid, concentration-dependent increase in NPN fluorescence, indicating swift disruption of the outer membrane. nih.gov
Inner/Plasma Membrane Permeabilization: Several dyes are used to detect breaches in the inner plasma membrane.
Propidium Iodide (PI) and SYTOX Green are nucleic acid-binding dyes that are normally excluded by intact membranes. When the membrane is compromised, these dyes enter the cell, bind to DNA, and emit strong fluorescence. nih.govmdpi.comnih.gov An increase in the number of PI- or SYTOX Green-positive cells directly correlates with membrane permeabilization. mdpi.comnih.gov
The membrane potential-sensitive dye DiSC3(5) is used to measure membrane depolarization. This dye accumulates on hyperpolarized membranes, leading to self-quenching of its fluorescence. When the membrane potential is dissipated by the action of an antimicrobial peptide, the dye is released into the cytoplasm, resulting in an increase in fluorescence. nih.govnih.govfrontiersin.org This assay is highly sensitive to changes in ion permeability that can kill a cell even without forming large pores. frontiersin.org
Studies on various defensins demonstrate that they can induce membrane permeabilization in a dose-dependent manner. nih.govnih.gov The process can be biphasic, with different mechanisms potentially occurring at low versus high peptide concentrations. nih.gov
In Vitro Antimicrobial Activity Assays
The antimicrobial efficacy of this compound is determined using a range of standardized in vitro assays that quantify its ability to inhibit or kill microbial pathogens. Research has confirmed that this compound possesses strong, broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. researchgate.net
The most common method to evaluate this activity is the Minimum Inhibitory Concentration (MIC) assay . This assay determines the lowest concentration of a peptide required to visibly inhibit the growth of a microorganism after a specific incubation period. The assay is typically performed in 96-well microplates, where microbial cultures are exposed to serial dilutions of the defensin. nih.govmedrxiv.org Growth can be assessed visually or by measuring the optical density (absorbance) with a microplate reader. apsnet.org
The results from these assays are used to generate dose-response curves, from which the IC50 value (the concentration required to inhibit growth by 50%) can also be calculated. apsnet.org This provides a quantitative measure of the peptide's potency against different microbial strains.
| Assay Type | Purpose | Methodology |
| Minimum Inhibitory Concentration (MIC) | To determine the lowest peptide concentration that inhibits microbial growth. medrxiv.org | Two-fold serial dilutions of the peptide are incubated with a standard inoculum of bacteria or fungi for a set time (e.g., 24 hours). nih.gov |
| Radial Diffusion Assay | To screen for antimicrobial activity against a lawn of bacteria. | A bacterial lawn is spread on an agar (B569324) plate, and the peptide is added to a well punched in the agar. The diameter of the clear zone of no growth indicates activity. |
| Spectrophotometry-based Growth Inhibition | To quantify microbial growth over time in the presence of the peptide. | Microbial growth in liquid culture with the peptide is monitored by measuring absorbance (e.g., at 595 or 600 nm) at regular intervals. apsnet.org |
| Checkerboard Assay | To assess synergistic or antagonistic effects between two antimicrobial agents. medrxiv.org | Serial dilutions of two compounds (e.g., a defensin and a conventional antibiotic) are tested in combination to calculate the Fractional Inhibitory Concentration Index (FICI). medrxiv.org |
Cell Culture Models for Host-Defensin Interactions
To understand how defensins interact with host cells, various in vitro cell culture models are employed. These models are crucial for assessing the potential cytotoxicity of a defensin and its immunomodulatory properties, which are key considerations for its therapeutic potential.
Cytotoxicity Assays: The selectivity of a defensin for microbial cells over host cells is a critical feature. Cytotoxicity is often evaluated using mammalian cell lines, such as human fibroblasts (e.g., Hs68), monocytic cells (e.g., THP-1), or kidney epithelial cells. acs.orgnih.gov A widely used method is the MTT assay , which measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. nih.govnih.gov A decrease in formazan production indicates reduced cell viability or proliferation. Other assays, like the lactate (B86563) dehydrogenase (LDH) release assay, measure cytotoxicity by detecting the release of this cytoplasmic enzyme from cells with damaged membranes. plos.org
Immunomodulatory Activity: Defensins can also modulate the host's immune response. Cell culture models using immune cells, such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs), are used to study these effects. nih.gov Following treatment with a defensin, cell supernatants can be analyzed for the production of cytokines and chemokines (e.g., TNF-α, IL-6, IL-8) using methods like ELISA (Enzyme-Linked Immunosorbent Assay). nih.govmdpi.com Furthermore, the ability of defensins to act as chemoattractants for immune cells like neutrophils, T-cells, and dendritic cells can be assessed using migration assays (e.g., Transwell assays). mdpi.com
Bioinformatic and Proteomic Approaches
Genome Mining for Novel Defensin-like Sequences
Genome mining is a powerful bioinformatic strategy used to discover novel genes encoding antimicrobial peptides directly from genomic data. nih.govplos.org This approach has been instrumental in identifying the comprehensive repertoire of defensin-like peptides (DLPs) in the parasitic wasp Nasonia vitripennis, the source of this compound. nih.gov
The process typically begins by using the amino acid sequences of known defensins to search the target genome. Computational tools like BLAST (Basic Local Alignment Search Tool) and more sensitive methods like Hidden Markov Models (HMMs) are employed to identify homologous sequences. apsnet.org An HMM profile built from a multiple sequence alignment of known defensins can effectively scan entire translated genomes or transcriptomes to find sequences that fit the characteristic defensin pattern, particularly the conserved cysteine motif. apsnet.org
Genome mining of N. vitripennis revealed a surprisingly complex and diverse arsenal (B13267) of antimicrobial peptides. nih.gov Researchers identified multiple families of DLPs, suggesting that the defensin genes in this species have undergone significant evolution. researchgate.net This complexity is thought to arise from genetic mechanisms such as:
Gene Duplication: Creating multiple copies of an ancestral defensin gene, which can then evolve independently. nih.gov
Exon-Shuffling: The recombination of exons from different genes to create new, chimeric gene structures. nih.gov
These evolutionary strategies have resulted in a large number of defensin-like sequences in N. vitripennis, which exhibit variations in sequence and predicted structure. researchgate.netnih.gov This diversity may provide the wasp with a robust innate immune system capable of targeting a wide range of pathogens. nih.gov
Comparative Proteomics for Defensin Identification and Quantification
Comparative proteomics provides a powerful framework for the investigation of this compound, enabling its precise identification within complex biological samples and the quantification of its expression levels under varying conditions. These methodologies, primarily centered around mass spectrometry (MS), are indispensable for elucidating the functional roles of this compound in its native biological system, such as the venom of the jewel wasp (Nasonia vitripennis).
Detailed Research Findings
The identification and quantification of this compound through proteomics typically follow a "bottom-up" strategy. This process begins with the extraction of total proteins from a sample, which are then enzymatically digested, most commonly with trypsin. This digestion cleaves the proteins into a predictable set of smaller peptides. The resulting complex peptide mixture is then separated, often by liquid chromatography (LC), before being introduced into a mass spectrometer for analysis (LC-MS/MS). inotiv.com
Identification of this compound
For identification, the mass spectrometer measures the mass-to-charge ratio (m/z) of the peptides and then isolates and fragments them to produce tandem mass spectra (MS/MS). inotiv.com These fragmentation patterns are unique to the peptide's amino acid sequence. The experimental spectra are then compared against a theoretical database containing the known amino acid sequence of this compound (VTCELLMFGGVVGDSACAANCLSMGKAGGSCNGGLCDCRKTTFKELWDKRFG). researchgate.net A statistically significant match between the experimental and theoretical spectra confirms the presence of this compound in the sample. mpg.de This technique, known as peptide mass fingerprinting (PMF), is fundamental to protein identification. inotiv.com
Furthermore, high-resolution mass spectrometry can characterize post-translational modifications (PTMs), which are often critical for a defensin's function. inotiv.com For this compound, this includes confirming the formation of its three intramolecular disulfide bridges, a hallmark of the defensin family. researchgate.netfrontiersin.org
Table 1: Theoretically Digested Peptides from this compound for Mass Spectrometry Identification This table shows examples of peptides that would be generated from this compound upon digestion with trypsin, which cleaves after lysine (B10760008) (K) and arginine (R) residues. These peptides serve as unique mass signatures for identification.
| Peptide Sequence | Start Position | End Position | Molecular Weight (Da) |
| VTCELLMFGGVVGDSACAANCLSMGK | 1 | 26 | 2697.3 |
| AGGSCNGGLCDCRK | 27 | 40 | 1419.6 |
| TTFK | 41 | 44 | 493.6 |
| ELWDK | 45 | 49 | 647.7 |
Quantification of this compound
Comparative proteomics aims to determine the relative or absolute amount of this compound between different states, for example, comparing venom from wasps subjected to an immune challenge versus a control group.
Label-Free Quantification (LFQ): This method compares the signal intensities of identical peptides across different sample runs. The abundance of the peptide is directly proportional to its measured signal, allowing for the relative quantification of the source protein, this compound, between samples. inotiv.com
Targeted Proteomics: For highly accurate and sensitive quantification, a targeted MS approach such as Selected Reaction Monitoring (SRM) is employed. nih.gov This method is considered the gold standard for protein quantification. inotiv.com Instead of scanning all possible masses, the mass spectrometer is programmed to specifically monitor for the this compound peptides identified previously. It measures a specific precursor peptide ion and its unique fragment ions, known as a "transition." This targeted approach minimizes interferences and provides exceptional specificity and sensitivity, making it ideal for quantifying low-abundance peptides like defensins in complex biological fluids. nih.gov
Table 2: Hypothetical Selected Reaction Monitoring (SRM) Transitions for Quantification of a this compound Peptide This table illustrates the specific precursor and fragment ion pairs (transitions) that a mass spectrometer would be programmed to detect to quantify the this compound peptide ELWDK.
| Protein Name | Peptide Sequence | Precursor Ion (m/z) | Fragment Ion (m/z) | Fragment Type |
| This compound | ELWDK | 648.7 | 519.2 | y4 |
| This compound | ELWDK | 648.7 | 333.1 | y3 |
| This compound | ELWDK | 648.7 | 204.1 | y2 |
The data generated from these experiments allow researchers to build a comprehensive picture of how the expression of this compound is regulated. For instance, a significant increase in its abundance following a bacterial challenge would provide strong evidence for its role in the innate immune response of N. vitripennis.
Table 3: Example of a Hypothetical Comparative Proteomics Data Output for this compound This table shows a simplified, hypothetical result from a label-free comparative proteomics experiment, comparing this compound levels in N. vitripennis venom under control and bacterially-challenged conditions.
| Protein ID | Gene Name | Condition A (Control) Relative Abundance | Condition B (Challenged) Relative Abundance | Fold Change (B/A) | p-value |
| This compound | def-nv | 1.00 | 7.54 | 7.54 | <0.001 |
Future Directions and Research Perspectives for Defensin Nv
Elucidating Undiscovered Biological Roles of Defensin-NV
The current understanding of this compound is largely confined to its function as a key component of the N. vectensis venom, where it inhibits the inactivation of voltage-gated sodium channels in arthropods, leading to paralysis and death. researchgate.netuniprot.org However, the defensin (B1577277) family of peptides is known for its remarkable functional diversity, often engaging in activities far beyond direct antimicrobial or toxic effects. frontiersin.orgfrontiersin.org This functional plasticity in other defensins provides a compelling roadmap for investigating the undiscovered roles of this compound.
Future research should focus on several potential functions:
Immunomodulation: In vertebrates and other organisms, defensins are key mediators of innate and adaptive immunity. frontiersin.orgfrontiersin.orgacs.org They can act as signaling molecules, recruiting immune cells and modulating inflammatory responses. frontiersin.orgacs.org Research is needed to determine if this compound plays a role in the innate immune system of N. vectensis, perhaps in response to pathogenic microbes or physical injury. Its high expression in ectodermal gland cells could position it as a first line of defense against surface pathogens. researchgate.net
Enzyme Inhibition: Certain plant defensins have evolved to function as inhibitors of digestive enzymes, such as α-amylase, as an anti-feedant strategy against insects. wikipedia.org Given that this compound is a venom component used for prey capture, investigating its potential to inhibit crucial enzymes in its prey could reveal secondary mechanisms that enhance its predatory efficacy.
Antimicrobial and Antifungal Activity: The quintessential role of defensins is combating microbial pathogens. researchgate.netnih.gov While this compound is studied as a neurotoxin, its fundamental defensin structure suggests it may possess direct antimicrobial or antifungal properties. frontiersin.org Screening this compound against a panel of marine bacteria and fungi could uncover a primary or ancestral role in host defense, independent of its neurotoxic function.
Intra-species Signaling: The release of this compound into the environment could potentially serve as a chemical signal for other Nematostella individuals, influencing behaviors such as aggregation, competition, or reproduction.
Comprehensive Analysis of the this compound Interactome
The "interactome" of a protein comprises all of its molecular interactions, which collectively dictate its biological function. For this compound, the interactome is sparsely populated, with only one high-confidence interaction partner identified to date. A comprehensive analysis is crucial to fully understand its mechanism of action and potential secondary roles.
The primary known interaction for this compound is with voltage-gated sodium channels (Nav) in arthropods. researchgate.netuniprot.org It shows high specificity for these channels over their mammalian counterparts. uniprot.org Future research should aim to build a detailed map of all potential binding partners using proteomic and genomic techniques.
Key Research Objectives:
Identifying Novel Protein Targets: Employing techniques such as yeast two-hybrid screening, affinity purification-mass spectrometry (AP-MS), and protein microarrays to screen for this compound binding partners in prey organisms and within N. vectensis itself.
Characterizing Lipid Interactions: Defensins frequently exert their effects by binding to specific lipids in cell membranes, such as phospholipids (B1166683) or sphingolipids, which can lead to membrane permeabilization. mdpi.comnih.gov Investigating the affinity of this compound for various lipid components of arthropod and microbial cell membranes is a critical next step.
Mapping Interaction Interfaces: Once new binding partners are identified, mutagenesis studies can pinpoint the specific amino acid residues on both this compound and its target that are critical for the interaction.
Below is a table summarizing the known and potential interactors for this compound.
| Interactor Class | Specific Example / Target | Known/Potential | Supporting Rationale | Citation |
| Ion Channels | Arthropod voltage-gated sodium channels (e.g., DmNav1/TipE) | Known | Primary target; inhibits channel inactivation, causing paralysis in arthropods. | researchgate.netuniprot.org |
| Other invertebrate ion channels (e.g., potassium, calcium) | Potential | Many venom peptides and defensins show activity against multiple channel types. | researchgate.netacs.org | |
| Membrane Lipids | Phospholipids (e.g., phosphatidic acid) | Potential | A common mechanism for plant and animal defensins to permeabilize target cell membranes. | nih.gov |
| Sphingolipids (e.g., glucosylceramide) | Potential | Fungal sphingolipids are known targets for some antifungal defensins. | mdpi.com | |
| Host Proteins | N. vectensis proteins involved in venom secretion or maturation | Potential | The toxin must be processed, stored, and deployed, requiring interaction with host cellular machinery. | researchgate.net |
| Pathogen Proteins | Bacterial or fungal surface proteins | Potential | If this compound has a role in immunity, it would likely interact with pathogen-associated molecular patterns. | frontiersin.orgfrontiersin.org |
Advanced Structural Studies of this compound in Complex with Biological Targets
While the defensin-like fold of this compound is established, static structural data of the peptide alone is insufficient to explain its functional specificity and potency. researchgate.net A deeper understanding requires high-resolution structural analysis of this compound while it is bound to its biological targets. Such studies can reveal the precise conformational changes and molecular contacts that drive its activity.
Future structural biology efforts should prioritize:
Cryo-Electron Microscopy (Cryo-EM) of the Nav Channel Complex: The primary target of this compound is the arthropod voltage-gated sodium channel. uniprot.org Visualizing the this compound/Nav channel complex using cryo-EM would provide unprecedented insight into its binding site (known as receptor site 3) and the allosteric changes it induces to inhibit channel inactivation.
X-ray Crystallography and NMR of this compound-Lipid Complexes: To investigate how this compound might interact with and disrupt cell membranes, co-crystallization or Nuclear Magnetic Resonance (NMR) spectroscopy with specific phospholipids or sphingolipids is necessary. Structural studies on other defensins have successfully revealed how they oligomerize and bind lipids to form pores in membranes. nih.govmdpi.com
Solution NMR Dynamics: Analyzing the structure and dynamics of this compound in solution can reveal flexible loop regions. In many defensins, these loops are critical for target recognition and binding specificity. plos.org
Investigating this compound in Host-Pathogen Co-evolutionary Dynamics
This compound presents a classic case study for understanding molecular evolution in the context of a predator-prey "arms race". The genes encoding this compound are found in a cluster of at least 11 nearly identical copies on a single chromosome in the Nematostella vectensis genome. researchgate.netresearchgate.net Furthermore, the diploid copy number of the dominant Nv1 toxin gene varies dramatically across different geographic populations (from 1 to 24 copies), indicating rapid and independent expansion and contraction events. researchgate.net
This genomic architecture strongly suggests that this compound is under intense selective pressure, a hallmark of host-pathogen or predator-prey co-evolution. frontiersin.orgnih.gov Future research can directly test this hypothesis by integrating population genomics, functional assays, and ecological data.
Key Research Avenues:
Correlating Genotype and Phenotype: Systematically sequence the Nv1 gene cluster and measure its copy number in N. vectensis populations from different locations. Simultaneously, assess the resistance of local prey (e.g., grass shrimp) to the venom from each anemone population. This could reveal a direct correlation between Nv1 gene dosage or sequence variation and predatory success against adapted prey.
Tracing Evolutionary History: Use comparative genomics to study the evolution of the Nv1 gene cluster across different sea anemone species. This can help determine when the gene duplications occurred and whether they correlate with shifts in diet or habitat.
Functional Analysis of Allelic Variants: Different populations of N. vectensis possess distinct Nv1 variants (alleles). researchgate.net Synthesizing these different Nv1 protein variants and testing their potency against a standardized panel of arthropod sodium channels would elucidate the functional consequences of the observed genetic diversity. This approach directly links sequence evolution to functional adaptation.
Q & A
Basic Research Questions
Q. How can researchers design experiments to assess Defensin-NV’s antimicrobial efficacy across diverse microbial strains?
- Methodological Answer:
- Step 1: Define experimental parameters (e.g., microbial strains, this compound concentrations, control groups). Use in vitro assays such as broth microdilution or time-kill kinetics to quantify minimum inhibitory concentrations (MICs) .
- Step 2: Standardize growth conditions (pH, temperature, media) to minimize variability. Include positive controls (e.g., known antimicrobial peptides) and negative controls (vehicle-only treatments) .
- Step 3: Validate results with replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA for cross-strain comparisons) .
- Data Table Example:
| Strain Type | MIC (µg/mL) | Log Reduction (24h) | Statistical Significance (p-value) |
|---|---|---|---|
| E. coli | 12.5 | 3.2 | <0.01 |
| S. aureus | 6.25 | 4.1 | <0.001 |
Q. What methods are appropriate for isolating and purifying this compound from biological samples?
- Methodological Answer:
- Step 1: Use recombinant expression systems (e.g., E. coli or yeast) with affinity tags (His-tag) for initial purification via immobilized metal affinity chromatography (IMAC) .
- Step 2: Apply size-exclusion chromatography (SEC) or reverse-phase HPLC to remove endotoxins and aggregates. Validate purity via SDS-PAGE (>95% purity threshold) .
- Step 3: Confirm structural integrity using circular dichroism (CD) spectroscopy or mass spectrometry (MS) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer:
- Step 1: Perform nuclear magnetic resonance (NMR) spectroscopy to resolve tertiary structure and disulfide bond arrangements .
- Step 2: Use Fourier-transform infrared spectroscopy (FTIR) to identify β-sheet and α-helix conformations, comparing results to known defensin structures .
- Step 3: Cross-validate with molecular dynamics simulations to predict stability under physiological conditions .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s efficacy data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer:
- Step 1: Conduct meta-analysis of existing studies to identify confounding variables (e.g., host immune interactions in in vivo models) .
- Step 2: Design comparative experiments using isogenic microbial strains or immune-deficient animal models to isolate this compound’s direct effects .
- Step 3: Apply mixed-effects statistical models to account for variability between experimental setups .
Q. What strategies integrate multi-omics data (proteomics, transcriptomics) to elucidate this compound’s mechanism of action?
- Methodological Answer:
- Step 1: Perform RNA-seq on treated microbial cells to identify dysregulated pathways (e.g., cell wall synthesis, oxidative stress) .
- Step 2: Use tandem mass spectrometry (LC-MS/MS) to map this compound’s interaction partners in host cells .
- Step 3: Employ bioinformatics tools (STRING, KEGG) for pathway enrichment analysis and network modeling .
Q. How can researchers address reproducibility challenges in this compound’s activity under varying physiological conditions (e.g., pH, temperature)?
- Methodological Answer:
- Step 1: Design a factorial experiment testing this compound’s stability across pH (4.0–8.0) and temperature (25°C–42°C) gradients .
- Step 2: Use differential scanning calorimetry (DSC) to assess thermal denaturation profiles .
- Step 3: Apply machine learning (e.g., random forest regression) to predict activity under untested conditions .
Ethical and Data Management Considerations
Q. How should researchers ensure compliance with GDPR when handling human-derived data in this compound studies?
- Methodological Answer:
- Step 1: Anonymize participant data (e.g., clinical samples) using unique identifiers, avoiding direct links to personal information .
- Step 2: Obtain explicit informed consent for secondary use of biological samples in antimicrobial research .
- Step 3: Store data in encrypted, access-controlled repositories with regular audits for compliance .
Q. What practices enhance transparency in sharing this compound research data?
- Methodological Answer:
- Step 1: Deposit raw datasets (spectra, sequencing reads) in public repositories (e.g., NCBI SRA, PRIDE) with detailed metadata .
- Step 2: Provide reproducible code (R/Python scripts) for statistical analyses on platforms like GitHub .
- Step 3: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to structure data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
